Butanedioic acid, 1H-indol-3-yl-, (2S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

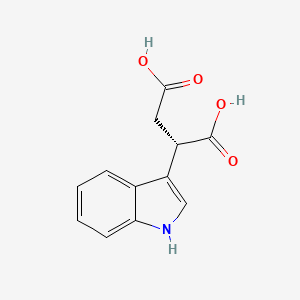

(S)-2-(1H-Indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring attached to a succinic acid moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1H-Indol-3-yl)succinic acid typically involves the reaction of indole with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (S)-2-(1H-Indol-3-yl)succinic acid can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1H-Indol-3-yl)succinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the succinic acid moiety to a diol.

Substitution: Nucleophilic substitution reactions can be carried out on the indole ring using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-yl-1,2-diol.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

(S)-2-(1H-Indol-3-yl)succinic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.

Biology: The compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1H-Indol-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurotransmitter release. The succinic acid moiety can also participate in metabolic pathways, influencing cellular energy production and redox balance.

Comparison with Similar Compounds

Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

Indole-3-carboxylic acid: A compound with similar structural features but different biological activities.

Uniqueness: (S)-2-(1H-Indol-3-yl)succinic acid is unique due to its combination of the indole ring and succinic acid moiety, which imparts distinct chemical and biological properties

Biological Activity

Butanedioic acid, 1H-indol-3-yl-, (2S)-, also known as 2-(1H-indol-3-yl)butanedioic acid, is a compound that integrates the indole structure with a butanedioic acid moiety. This unique combination has been associated with various biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(1H-indol-3-yl)butanedioic acid can be represented as follows:

This compound features an indole ring fused with a butanedioic acid, contributing to its reactivity and interaction with biological systems.

Antimicrobial Properties

Indole derivatives, including 2-(1H-indol-3-yl)butanedioic acid, have been shown to exhibit significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance:

| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |

|---|---|---|---|

| 2-(1H-indol-3-yl)butanedioic acid | Staphylococcus aureus | 5.6 | 10.2 |

| 2-(1H-indol-3-yl)butanedioic acid | Escherichia coli | 4.8 | 9.5 |

These results suggest that this compound possesses a moderate to strong antibacterial effect, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

In addition to its antibacterial effects, studies have indicated that indole derivatives can exhibit antiviral properties. The mechanism often involves the inhibition of viral replication processes by interacting with viral enzymes or cellular receptors. Specific studies have highlighted the potential of these compounds in targeting viruses such as HIV and influenza .

Anticancer Effects

The anticancer activity of 2-(1H-indol-3-yl)butanedioic acid has been explored through various in vitro assays. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| A2780 | 12.3 |

| U937 | 10.7 |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of 2-(1H-indol-3-yl)butanedioic acid is primarily attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding : The indole ring facilitates binding to various receptors involved in signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as α-glucosidase, which plays a role in glucose metabolism .

Case Study 1: Enzyme Inhibition

In a recent study, derivatives of indole were synthesized and evaluated for their enzyme inhibitory potential against α-glucosidase. The compound exhibited an IC50 value of 25.78 μM, demonstrating superior inhibition compared to the standard acarbose (38.25 μM). This suggests promising applications in managing diabetes through enzyme inhibition .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of various indole derivatives against resistant bacterial strains. The study found that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Properties

CAS No. |

330939-19-0 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S)-2-(1H-indol-3-yl)butanedioic acid |

InChI |

InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |

InChI Key |

HVTXQEBIPXLXDW-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.